Home > Products > Screening Compounds P39326 > N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide
N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide -

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide

Catalog Number: EVT-4355126
CAS Number:
Molecular Formula: C21H24N4O3S
Molecular Weight: 412.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Venetoclax

Compound Description: Venetoclax (ABT-199) is a potent B-cell lymphoma-2 (Bcl-2) protein inhibitor used for the treatment of various hematologic malignancies. [] It undergoes extensive metabolism in humans, primarily through enzymatic oxidation of the dimethyl cyclohexenyl moiety followed by sulfation and/or nitro reduction. []

Relevance: Venetoclax, while not directly structurally similar to N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide, highlights the biological relevance of benzamide derivatives and their potential in treating diseases involving specific protein targets. [] Both compounds share a benzamide core structure, showcasing the versatility of this chemical class in drug development.

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO)

Compound Description: Venetoclax N-oxide (VNO) is an oxidative impurity of Venetoclax, formed during oxidative stress degradation. [] It has been identified as a potential reference standard in the manufacturing of Venetoclax. []

Relevance: VNO shares a core benzamide structure with N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide, further emphasizing the presence of benzamide derivatives as significant pharmaceutical compounds. [] The presence of the nitro group and the piperazine ring in both compounds points towards possible shared chemical and potentially biological properties.

2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax hydroxylamine impurity, VHA)

Compound Description: Venetoclax hydroxylamine impurity (VHA) is another oxidative impurity of Venetoclax formed via the Meisenheimer rearrangement of VNO. [] Similar to VNO, it is considered a relevant reference standard in the manufacturing process of Venetoclax. []

Relevance: VHA, similar to VNO, shares a core benzamide structure with N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide and features a nitro group and a piperazine ring. [] This reinforces the importance of benzamides as a chemical class in pharmaceutical research and suggests potential similarities in chemical behavior between the compounds.

N-(2-((4-Nitro-2-(trifluoromethyl)phenyl)amino)ethyl)benzamide (NPBA)

Compound Description: NPBA is a potent and selective activator of the TASK-3 channel, a member of the K2P family involved in various physiological processes. [] It activates TASK-3 by acting at two distant clusters of residues, making it a valuable pharmacological tool for researching TASK-3 channel functions. []

Relevance: NPBA shares the core benzamide structure with N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide. [] The presence of a nitro group and an aromatic amine substituent on the benzamide core in both compounds suggests potential similarities in their chemical properties and possibly biological activity related to their interaction with specific protein targets.

Cinitapride

Compound Description: Cinitapride hydrogen tartrate [(+) - tartarate salt of 4-amino-N-[l-(3-cyclohexen-l-ylmethyl)-4-piperidyl]-2-ethoxy-5-nitro benzamide] is a prokinetic benzamide derivative that stimulates gastrointestinal motility and acts as a commercially successful anti-ulcerative drug. [] It is prepared through the condensation of 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-l-(3-cyclohexen-lylmethyl)piperidine. []

Relevance: Cinitapride shares a core benzamide structure and a piperidinyl group with N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide, highlighting the structural similarities between these compounds. [] The presence of a nitro group in both further emphasizes their relatedness within the substituted benzamide class, suggesting possible commonalities in their chemical properties and potential biological targets.

4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenza-mide

Compound Description: 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenza-mide is a radioiodinated ligand with high affinity and selectivity for 5HT2-receptors in vitro. []

Relevance: Both 4-Amino-N-[1-[3-(4-fluorophenoxy)propyl]-4-methyl-4-piperidinyl]-5-iodo-2-methoxybenza-mide and N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide share a core benzamide structure and a substituted piperidinyl group. [] The structural similarities, particularly the combination of benzamide and piperidinyl moieties, suggest these compounds may belong to a similar chemical class with potential for interacting with biological targets.

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound has been identified as having novel hydrates and polymorphs with potential pharmaceutical applications. [, ] These different forms of the compound may exhibit varying physicochemical properties, impacting their stability, solubility, and bioavailability. [, ]

Relevance: This compound shares a core benzamide structure and a substituted piperidinyl group with N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide. [, ] The structural similarities, particularly the benzamide-piperidinyl combination, suggest that these compounds might share chemical properties and potential biological targets, highlighting the importance of exploring structure-activity relationships within this chemical class.

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate

Compound Description: This series of compounds, formed by the conjunction of 1,4-dihydropyridines with sulfanilamide and quinazolinone, have exhibited anti-ulcer activity comparable to ranitidine. [] Compounds within this series substituted with methoxy and nitro groups showed particularly enhanced activity. []

Relevance: Although not directly structurally related, these compounds highlight the importance of exploring different heterocyclic systems and substituents in conjunction with benzamides like N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide for potential development of new therapeutic agents. [] The presence of nitro-substituted derivatives with enhanced activity in this series suggests that nitro substitution might be a valuable structural feature to investigate for anti-ulcer activity in related benzamide compounds as well.

Properties

Product Name

N-{[(4-ethylphenyl)amino]carbonothioyl}-3-nitro-4-(1-piperidinyl)benzamide

IUPAC Name

N-[(4-ethylphenyl)carbamothioyl]-3-nitro-4-piperidin-1-ylbenzamide

Molecular Formula

C21H24N4O3S

Molecular Weight

412.5 g/mol

InChI

InChI=1S/C21H24N4O3S/c1-2-15-6-9-17(10-7-15)22-21(29)23-20(26)16-8-11-18(19(14-16)25(27)28)24-12-4-3-5-13-24/h6-11,14H,2-5,12-13H2,1H3,(H2,22,23,26,29)

InChI Key

QXXQOSPDDYAXDD-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C=C2)N3CCCCC3)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.